(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285535-72-9
VCID: VC4660447
InChI: InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9-
SMILES: CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC
Molecular Formula: C15H18N4O2
Molecular Weight: 286.335

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285535-72-9

Cat. No.: VC4660447

Molecular Formula: C15H18N4O2

Molecular Weight: 286.335

* For research use only. Not for human or veterinary use.

(Z)-3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide - 1285535-72-9

Specification

CAS No. 1285535-72-9
Molecular Formula C15H18N4O2
Molecular Weight 286.335
IUPAC Name N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9-
Standard InChI Key YOFWRWXTIJMCQB-SXGWCWSVSA-N
SMILES CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₅H₁₈N₄O₂, with a molecular weight of 286.33 g/mol . Its IUPAC name, N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide, reflects the (Z)-configuration of the benzylidene group, which arises from the stereoselective condensation of 3-methoxybenzaldehyde with the carbohydrazide precursor. The pyrazole ring’s 1H tautomer is stabilized by intramolecular hydrogen bonding between the N1 hydrogen and the adjacent carbonyl group .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1285535-72-9
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.33 g/mol
SMILESCC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC
InChIKeyYOFWRWXTIJMCQB-CXUHLZMHSA-N

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of the Pyrazole Core: A substituted pyrazole-3-carboxylic acid ester is prepared through cyclocondensation of β-keto esters with hydrazines .

  • Hydrazide Formation and Condensation: The ester undergoes hydrazinolysis with hydrazine hydrate to yield the carbohydrazide intermediate, which is subsequently condensed with 3-methoxybenzaldehyde under reflux in ethanol.

Side products, such as isomeric 5-aminopyrazole derivatives, may form due to intramolecular benzoyl migration, though this is minimized by optimizing reaction time and temperature .

Table 2: Optimal Reaction Conditions

ParameterValueSource
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield70–85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ 8.35 ppm (s, 1H, CH=N), δ 7.45–6.85 ppm (m, 4H, aromatic), and δ 1.25 ppm (d, 6H, isopropyl) confirm the benzylidene and isopropyl groups .

  • ¹³C NMR: Peaks at δ 165.2 ppm (C=O) and δ 160.1 ppm (C=N) validate the carbohydrazide and imine functionalities .

Infrared (IR) Spectroscopy

Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch) are characteristic of the hydrazide and imine groups, respectively.

Mass Spectrometry (MS)

The molecular ion peak at m/z 286.33 ([M+H]⁺) aligns with the compound’s molecular weight, while fragments at m/z 177 (pyrazole ring + isopropyl) and m/z 121 (3-methoxybenzylidene) illustrate its structural breakdown .

Computational and Structure-Activity Relationship (SAR) Insights

Docking Studies

Molecular docking of analogous compounds into the COX-2 active site (PDB: 3LN1) reveals hydrogen bonding between the hydrazide carbonyl and Arg120, while the methoxy group engages in hydrophobic interactions with Tyr355 . These interactions correlate with experimental IC₅₀ values, underscoring the importance of substituent positioning.

Physicochemical Properties

  • LogP: Predicted at 2.85, indicating moderate lipophilicity .

  • pKa: The hydrazide group has a pKa of 3.1, enabling protonation in acidic environments .

Challenges and Future Directions

Synthetic Limitations

Intramolecular benzoyl migration during hydrazinolysis remains a key challenge, necessitating precise control of reaction conditions . Scalability is further hampered by the need for column chromatography to isolate the (Z)-isomer.

Pharmacological Optimization

Future studies should explore:

  • Bioavailability: Structural modifications to enhance aqueous solubility (e.g., sulfonation).

  • Target Selectivity: Rational design to minimize off-target effects in cannabinoid receptor modulation .

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